![molecular formula C19H19NO5 B3288298 methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate CAS No. 851678-66-5](/img/structure/B3288298.png)
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Overview
Description
“Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate” is a chemical compound with the IUPAC name “methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”. It has a molecular weight of 341.36 . The compound is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is “1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1” and the InChI key is "QQQVLIVWQMWACQ-KRWDZBQOSA-N" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-serine methyl ester plays a crucial role in SPPS, a widely used method for constructing peptides. In SPPS, the Fmoc strategy is popular due to its compatibility with automated peptide synthesizers. The compound serves as a building block for peptide synthesis, allowing researchers to create custom peptides with specific sequences. By selectively deprotecting the Fmoc group, amino acids can be sequentially added to the growing peptide chain .
Self-Assembling Materials
Self-assembling materials have diverse applications, including antimicrobial materials, emulsifiers, and biomimetic structures. Fmoc-protected amino acids, including Fmoc-DL-serine methyl ester, can self-assemble into functional nanostructures. Researchers explore these assemblies for their potential in drug delivery, tissue engineering, and other biomedical applications .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-DL-serine methyl ester, also known as “methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate” or “methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The primary result of the action of Fmoc-DL-serine methyl ester is the protection of the amino group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amino group .
Action Environment
The action of Fmoc-DL-serine methyl ester is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound is stable under acidic conditions , which is beneficial during certain stages of peptide synthesis.
properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVLIVWQMWACQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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